molecular formula C18H19NO8S2 B2833219 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866050-98-8

6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B2833219
CAS No.: 866050-98-8
M. Wt: 441.47
InChI Key: LHQNYVAYHIMIJV-UHFFFAOYSA-N
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Description

6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic molecule featuring a benzoxazine ring fused with carboxylic acid and sulfonyl substituents. This compound displays unique structural properties that contribute to its diverse applications across multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with the corresponding substituted phenols and carboxylic acids.

  • Reaction Mechanisms

    • Step 1: The formation of the benzoxazine ring often involves a cyclization reaction under acidic or basic conditions.

    • Step 2: Subsequent sulfonylation reactions add the ethylsulfonyl and methoxyphenylsulfonyl groups, usually with sulfonyl chlorides in the presence of a base like pyridine.

  • Reaction Conditions: : Controlled temperatures and inert atmospheres (e.g., nitrogen) are essential for these reactions to proceed efficiently.

Industrial Production Methods

In industrial settings, production scales up by optimizing reaction conditions—particularly temperature, pressure, and solvent choice—to maximize yield and purity. High-throughput methods and automated synthesis equipment often streamline these processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the ethylsulfonyl moiety, typically using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions, such as those involving hydrogenation catalysts, may target the sulfonyl groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzoxazine ring or sulfonyl groups, facilitated by bases or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids.

  • Reducing Agents: : Hydrogen gas with catalysts, sodium borohydride.

  • Substitution Reagents: : Strong nucleophiles (e.g., alkoxides, amines).

Major Products

  • Oxidation Products: : Sulfone derivatives.

  • Reduction Products: : Sulfides or thiols.

  • Substitution Products: : Variously substituted benzoxazines, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

  • Catalysis: : Serves as a precursor for catalysts in organic synthesis.

  • Polymer Science: : Components in the synthesis of high-performance polymers.

Biology

  • Enzyme Inhibitors: : Potential inhibitor for specific enzymes due to its unique functional groups.

  • Bioconjugation: : Used in the conjugation of biomolecules for targeted drug delivery.

Medicine

  • Pharmaceuticals: : Investigated for anti-inflammatory and anti-cancer properties.

  • Drug Development: : Serves as a scaffold for the design of new therapeutic agents.

Industry

  • Material Science: : Component in the production of advanced materials with specific mechanical and thermal properties.

  • Electronics: : Used in the synthesis of compounds for electronic devices, like organic light-emitting diodes (OLEDs).

Mechanism of Action

6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects through interactions with molecular targets such as enzymes and receptors. It engages in:

  • Molecular Binding: : Attaching to active sites of enzymes, potentially inhibiting or modifying their activity.

  • Pathway Modulation: : Influencing biochemical pathways, which can alter cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ethoxyphenyl)sulfonyl derivatives: : Share sulfonyl groups but differ in other substituents.

  • Benzoxazine derivatives: : Similar ring structures but vary in substituents and functional groups.

  • Sulfonylcarboxylic acids: : Contain sulfonyl and carboxylic acid groups, with differences in the core structure.

Uniqueness

  • Structural Diversity: : The combination of benzoxazine, sulfonyl, and carboxylic acid groups is relatively rare.

  • Functional Versatility: : Exhibits a broad range of reactivity and applications due to its diverse functional groups.

Properties

IUPAC Name

6-ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO8S2/c1-3-28(22,23)14-8-9-16-15(10-14)19(11-17(27-16)18(20)21)29(24,25)13-6-4-12(26-2)5-7-13/h4-10,17H,3,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQNYVAYHIMIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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